molecular formula C12H16BrNO3S B258914 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine

4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine

Cat. No. B258914
M. Wt: 334.23 g/mol
InChI Key: AGBKJLWTMSHSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine is a chemical compound that has been extensively used in scientific research. It is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine involves the binding of the compound to the active site of the enzyme. This binding inhibits the activity of the enzyme, which leads to the desired physiological effect. The compound has been found to be selective for certain enzymes and has been used in the development of selective inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine are dependent on the enzyme that is being inhibited. Inhibition of carbonic anhydrase IX and XII has been found to have anti-tumor effects. Inhibition of other enzymes may have different effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine in lab experiments include its selectivity for certain enzymes, its ability to inhibit enzyme activity, and its use as a tool compound in the study of enzyme inhibition. The limitations include the potential for off-target effects and the need for further research to fully understand the compound's effects.

Future Directions

For research on 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine include the development of new synthesis methods, the study of its effects on other enzymes, and its use in drug development. The compound's selectivity for certain enzymes makes it a promising target for drug development, and further research may lead to the development of new treatments for cancer and other diseases.
Conclusion:
In conclusion, 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine is a sulfonamide-based compound that has been extensively used in scientific research. Its ability to inhibit enzyme activity and its selectivity for certain enzymes make it a promising target for drug development. Further research is needed to fully understand the compound's effects and potential for use in the treatment of diseases.

Synthesis Methods

The synthesis of 4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good yield. Other methods of synthesis include the use of sodium hydride and N-methylmorpholine as the base.

Scientific Research Applications

4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine has been used in various scientific research studies. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase IX and XII. This inhibition has been found to have anti-tumor effects and has been used in the treatment of cancer. It has also been used as a tool compound in the study of enzyme inhibition and structure-activity relationships.

properties

Product Name

4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

4-(2-bromo-4,5-dimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C12H16BrNO3S/c1-9-7-11(13)12(8-10(9)2)18(15,16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3

InChI Key

AGBKJLWTMSHSNA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCOCC2

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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